molecular formula C14H23N3O2 B6288835 tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate CAS No. 2380893-98-9

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Cat. No.: B6288835
CAS No.: 2380893-98-9
M. Wt: 265.35 g/mol
InChI Key: DLUCEDVVICPVDR-NSHDSACASA-N
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Description

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrazole ring and an azepane ring

Preparation Methods

The synthesis of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the azepane ring, followed by the introduction of the pyrazole moiety and the tert-butyl group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may scale up these laboratory procedures, optimizing reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (3S)-3-(1H-pyrazol-3-yl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.

    tert-Butyl (3S)-3-(1H-pyrazol-3-yl)morpholine-1-carboxylate: The presence of a morpholine ring introduces additional oxygen atoms, potentially altering its reactivity and interactions.

Properties

IUPAC Name

tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUCEDVVICPVDR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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